7-Methoxy-1-naphthaldehyde-d3
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Overview
Description
7-Methoxy-1-naphthaldehyde-d3 is a deuterated form of the organic compound 7-Methoxy-1-naphthaldehyde. This compound is labeled with three deuterium atoms, which replace three hydrogen atoms in the molecule. It is commonly used as a starting material in the synthesis of various organic compounds and is particularly valuable in research due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-naphthaldehyde-d3 typically involves the deuteration of 7-Methoxy-1-naphthaldehyde. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield production. The reaction parameters are optimized to achieve the desired isotopic purity and product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-naphthaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 7-Methoxy-1-naphthoic acid.
Reduction: 7-Methoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1-naphthaldehyde-d3 is widely used in scientific research, including:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a probe in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is used in drug development and pharmacokinetic studies to trace the metabolic fate of drugs.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-1-naphthaldehyde-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1-naphthaldehyde: The non-deuterated form of the compound.
6-Methoxy-2-naphthaldehyde: A structural isomer with the methoxy group at a different position.
2-Hydroxy-1-naphthaldehyde: A hydroxylated derivative with different chemical properties.
Uniqueness
7-Methoxy-1-naphthaldehyde-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for detailed studies using techniques like NMR spectroscopy. This makes it a valuable tool in various scientific disciplines .
Properties
CAS No. |
1346604-99-6 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
189.228 |
IUPAC Name |
7-(trideuteriomethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3 |
InChI Key |
WYDUFXRPFJPXGH-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 |
Synonyms |
7-(Methoxy-d3)-1-naphthalenecarboxaldehyde; MONAL 71-d3; |
Origin of Product |
United States |
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